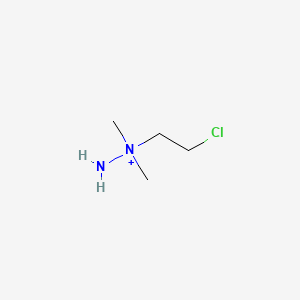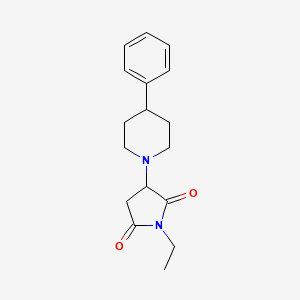![molecular formula C15H14FN5O3 B11054029 1-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea](/img/structure/B11054029.png)
1-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-Fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea is a synthetic compound with a complex structure that includes a fluorophenyl group, a pyrrolopyrimidine core, and a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[5-(4-Fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide
- N-[4-(4-Fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Uniqueness
N-[5-(4-Fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H14FN5O3 |
|---|---|
Molecular Weight |
331.30 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]urea |
InChI |
InChI=1S/C15H14FN5O3/c1-19-10-7-21(18-14(17)23)12(8-3-5-9(16)6-4-8)11(10)13(22)20(2)15(19)24/h3-7H,1-2H3,(H3,17,18,23) |
InChI Key |
FYBFVNGQRQSPML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
![9-chloro-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053957.png)
![(2E)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B11053963.png)
![5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11053967.png)
![6-(4-Methyl-1,3-oxazol-2-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053974.png)


![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B11053992.png)
![2-[4-amino-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11053997.png)
![1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11053998.png)
![4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11053999.png)

![1H-Pyrazole-5-carboxamide, N-cyclohexyl-1-methyl-3-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11054012.png)

